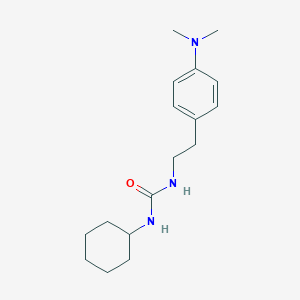![molecular formula C14H10N6OS B263243 9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]-](/img/structure/B263243.png)
9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]- is a chemical compound that belongs to the class of purine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]- is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The exact molecular targets and pathways involved in its mechanism of action are currently under investigation.
Biochemical and Physiological Effects
9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models of cancer. However, further studies are needed to determine its safety and efficacy in humans.
Advantages and Limitations for Lab Experiments
The advantages of using 9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]- in lab experiments include its high purity, stability, and solubility in common organic solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, its limitations include its potential toxicity and limited bioavailability, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the research and development of 9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]-. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections. Another direction is to study its mechanism of action and molecular targets in more detail, which may lead to the development of more effective and specific drugs. Additionally, its potential applications in agriculture and material science should be further explored to maximize its potential benefits.
Synthesis Methods
The synthesis of 9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]- involves the reaction of 6-chloropurine with potassium thioacetate and phenyl-1,3,4-oxadiazole-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
Scientific Research Applications
9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]- has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an anti-inflammatory and antiviral agent. In agriculture, it has been shown to have herbicidal activity, making it a potential candidate for the development of new herbicides. In material science, it has been investigated for its potential use in the development of organic electronics and optoelectronic devices.
properties
Product Name |
9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]- |
|---|---|
Molecular Formula |
C14H10N6OS |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
2-phenyl-5-(7H-purin-6-ylsulfanylmethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H10N6OS/c1-2-4-9(5-3-1)13-20-19-10(21-13)6-22-14-11-12(16-7-15-11)17-8-18-14/h1-5,7-8H,6H2,(H,15,16,17,18) |
InChI Key |
NGEQEDNZXDITCL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CSC3=NC=NC4=C3NC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CSC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-benzyl-4-chlorophenoxy)ethyl]acetamide](/img/structure/B263162.png)

![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone](/img/structure/B263169.png)
![4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B263170.png)
![Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B263171.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B263172.png)
![Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate](/img/structure/B263173.png)
![N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263176.png)


![1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol](/img/structure/B263180.png)

![N~2~-(4-{[4-(dimethylamino)benzoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B263184.png)
![[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B263189.png)